molecular formula C29H30N6 B2714709 6-(4-benzhydrylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene CAS No. 896834-08-5

6-(4-benzhydrylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

Cat. No.: B2714709
CAS No.: 896834-08-5
M. Wt: 462.601
InChI Key: HIOPBQGRIYGZJT-UHFFFAOYSA-N
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Description

4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzhydrylpiperazine moiety and a pyrazolo[1,5-a]pyrimidine core. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Mechanism of Action

Target of Action

The primary target of 4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is human carbonic anhydrase (hCA), specifically the isoforms hCA II and hCA VII . These enzymes are zinc-containing and catalyze a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions .

Mode of Action

4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine interacts with its targets, hCA II and hCA VII, by forming polar and hydrophobic interactions in the active site of these enzymes . The compound is stabilized by a higher number of these interactions in the active site of hCA VII compared to hCA II .

Biochemical Pathways

The action of 4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine affects the carbon dioxide hydration pathway, which is catalyzed by hCAs . This results in the production of bicarbonate and proton ions . In the context of hCA VII, this enzyme is involved in promoting neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABA A receptors .

Pharmacokinetics

The compound’s interaction with its targets suggests that it may have good bioavailability due to its ability to form stable interactions with the active sites of hca ii and hca vii .

Result of Action

The molecular and cellular effects of 4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine’s action include the inhibition of hCA II and hCA VII, which can affect the hydration of carbon dioxide and consequently the production of bicarbonate and proton ions . This can influence neuronal excitation and GABAergic transmission .

Action Environment

The action, efficacy, and stability of 4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For instance, the conformational flexibility of the compound’s linker and tail length are fundamental features that establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 4-benzhydrylpiperazine with a suitable pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with varying functional groups .

Scientific Research Applications

4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(4-benzhydrylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N6/c1-20-18-21(2)30-28-26(20)29-31-22(3)19-25(35(29)32-28)33-14-16-34(17-15-33)27(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-13,18-19,27H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOPBQGRIYGZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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